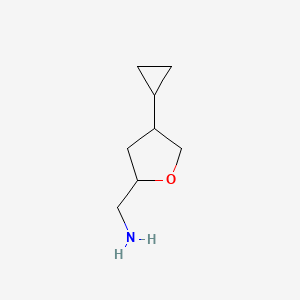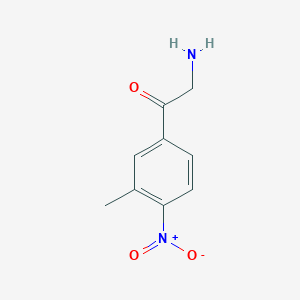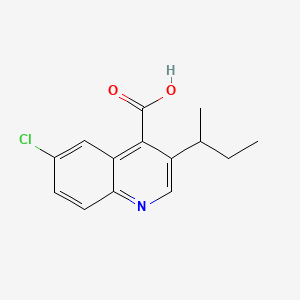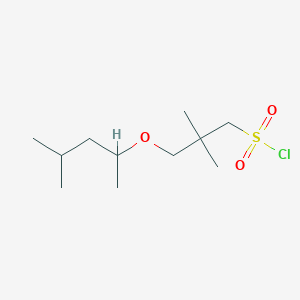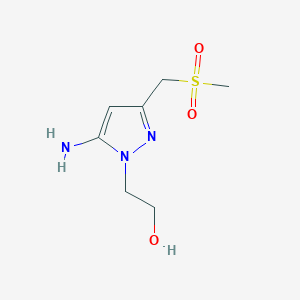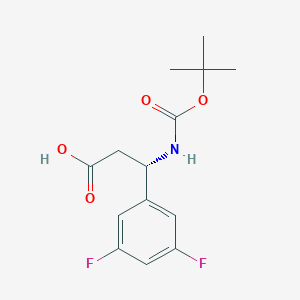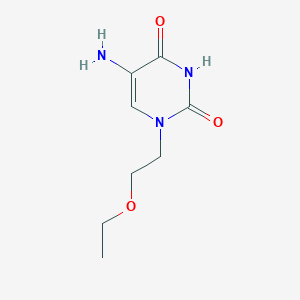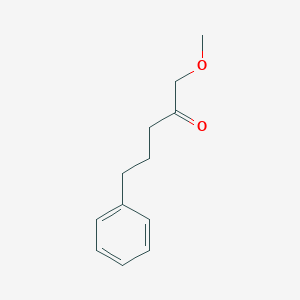
1-Methoxy-5-phenylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-5-phenylpentan-2-one is an organic compound with the molecular formula C12H16O2 It is a ketone with a methoxy group and a phenyl group attached to a pentanone backbone
Preparation Methods
The synthesis of 1-Methoxy-5-phenylpentan-2-one can be achieved through several routes. One common method involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide in methanol, followed by hydrogenation over catalysts like ruthenium or nickel supported on silica . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methoxy-5-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-5-phenylpentan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 1-Methoxy-5-phenylpentan-2-one exerts its effects involves interactions with various molecular targets. The methoxy and phenyl groups play crucial roles in binding to specific enzymes or receptors, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, providing insights into its potential therapeutic applications .
Comparison with Similar Compounds
1-Methoxy-5-phenylpentan-2-one can be compared with similar compounds such as:
1-Phenyl-2-pentanone: Another ketone with a phenyl group, but lacking the methoxy group.
2-Methyl-5-phenylpentan-1-ol:
Methyl salicylate: A compound with a methoxy group but different structural backbone. These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and chemical behavior.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-methoxy-5-phenylpentan-2-one |
InChI |
InChI=1S/C12H16O2/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
OFWUJANITLJZRT-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


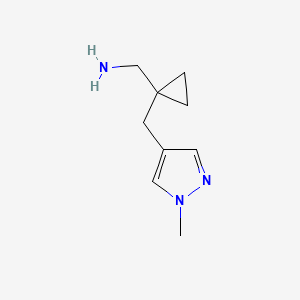
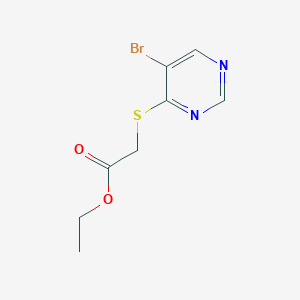
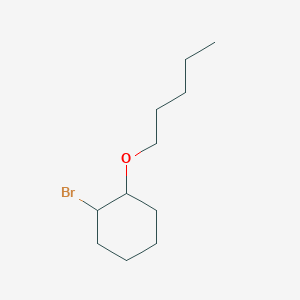
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
